1-[(2-Chloroethyl)sulfanyl]-2-methylpropane
Description
1-[(2-Chloroethyl)sulfanyl]-2-methylpropane (CAS: Not explicitly provided; molecular formula: C₆H₁₂Cl₂S, molecular weight: 191.13 g/mol) is a sulfur-containing alkylating agent characterized by a propane backbone substituted with a 2-methyl group and a 2-chloroethylsulfanyl (-S-CH₂CH₂Cl) moiety. While direct synthesis data for this compound are absent in the provided evidence, analogous thioether compounds (e.g., 2-[(chloromethyl)sulfanyl]-2-methylpropane) are synthesized via nucleophilic substitution reactions, often involving thiols and alkyl halides in the presence of bases like NaH ().
Properties
IUPAC Name |
1-(2-chloroethylsulfanyl)-2-methylpropane | |
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C6H13ClS/c1-6(2)5-8-4-3-7/h6H,3-5H2,1-2H3 | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
ATBVWZMGSZWQRG-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C)CSCCCl | |
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C6H13ClS | |
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
152.69 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 1-[(2-Chloroethyl)sulfanyl]-2-methylpropane typically involves the reaction of 2-chloroethanethiol with 2-methylpropene under controlled conditions. The reaction is carried out in the presence of a suitable catalyst and solvent to facilitate the formation of the desired product .
Industrial Production Methods
Industrial production of 1-[(2-Chloroethyl)sulfanyl]-2-methylpropane follows similar synthetic routes but on a larger scale. The process involves the use of industrial-grade reactants and optimized reaction conditions to ensure high yield and purity of the final product .
Chemical Reactions Analysis
Types of Reactions
1-[(2-Chloroethyl)sulfanyl]-2-methylpropane undergoes various chemical reactions, including:
Substitution Reactions: The chloroethyl group can be substituted with other nucleophiles, leading to the formation of different derivatives.
Oxidation Reactions: The sulfanyl group can be oxidized to form sulfoxides or sulfones under appropriate conditions.
Reduction Reactions: The compound can undergo reduction reactions to form corresponding thiols or other reduced products.
Common Reagents and Conditions
Substitution: Common reagents include nucleophiles such as amines, alcohols, and thiols. The reactions are typically carried out in polar solvents like ethanol or acetone.
Oxidation: Oxidizing agents such as hydrogen peroxide or potassium permanganate are used under controlled temperature and pH conditions.
Reduction: Reducing agents like lithium aluminum hydride or sodium borohydride are employed in anhydrous solvents.
Major Products Formed
Substitution: Various substituted derivatives depending on the nucleophile used.
Oxidation: Sulfoxides and sulfones.
Reduction: Thiols and other reduced forms of the compound.
Scientific Research Applications
1-[(2-Chloroethyl)sulfanyl]-2-methylpropane has diverse applications in scientific research, including:
Chemistry: Used as a building block in organic synthesis to create more complex molecules.
Biology: Investigated for its potential biological activity and interactions with biomolecules.
Medicine: Explored for its potential therapeutic properties and as a precursor in the synthesis of pharmaceutical compounds.
Industry: Utilized in the production of specialty chemicals and materials.
Mechanism of Action
The mechanism of action of 1-[(2-Chloroethyl)sulfanyl]-2-methylpropane involves its interaction with molecular targets through its functional groups. The chloroethyl group can participate in nucleophilic substitution reactions, while the sulfanyl group can undergo oxidation or reduction. These interactions can modulate various biochemical pathways and molecular targets, leading to the compound’s observed effects.
Comparison with Similar Compounds
Structural and Physicochemical Properties
The table below compares key structural and physicochemical properties of 1-[(2-Chloroethyl)sulfanyl]-2-methylpropane with related compounds:
Key Observations :
- The chloroethylsulfanyl group in the target compound increases molecular weight compared to simpler chlorinated propanes (e.g., 2-Chloro-2-methylpropane).
- The methylsulfanyl substituent in 1-Chloro-2-methyl-2-(methylsulfanyl)propane reduces reactivity compared to the chloroethyl group, likely due to the absence of a labile chlorine atom.
Alkylating Activity :
- The 2-chloroethyl group in the target compound is a known alkylating agent, analogous to nitrosoureas like 1-(2-Chloroethyl)-3-cyclohexyl-1-nitrosourea, which degrade to release reactive intermediates (e.g., isocyanates and diazohydroxides) that alkylate DNA and proteins ().
- In contrast, methylsulfanyl derivatives () lack the labile chlorine required for alkylation, rendering them less biologically active.
DNA and Protein Binding :
- Nitrosoureas with chloroethyl groups bind extensively to nucleic acids (via alkylation) and proteins (via carbamoylation) (). The target compound’s sulfanyl group may enhance solubility but reduce direct DNA binding compared to nitroso-containing analogs.
Solubility and Biodistribution :
- Lipophilicity (octanol/water distribution coefficient) critically influences therapeutic efficacy. Nitrosoureas with optimal solubility profiles exhibit better tissue penetration and lower toxicity ().
Biological Activity
1-[(2-Chloroethyl)sulfanyl]-2-methylpropane, also known as a chloroethyl sulfide derivative, has garnered attention in medicinal chemistry due to its potential biological activities. This compound is structurally related to various alkylating agents, which are known for their ability to modify DNA and induce cytotoxic effects in cancer cells. This article reviews the biological activity of this compound, focusing on its mechanisms of action, toxicity profiles, and therapeutic applications.
Chemical Structure and Properties
The chemical formula for 1-[(2-Chloroethyl)sulfanyl]-2-methylpropane is . Its structure features a chloroethyl group attached to a sulfur atom, which is further connected to a branched alkane. The presence of the chloroethyl moiety suggests potential reactivity with nucleophiles, including DNA.
1-[(2-Chloroethyl)sulfanyl]-2-methylpropane functions primarily as an alkylating agent. Alkylating agents are known to interact with DNA, leading to cross-linking and subsequent disruption of DNA replication and transcription. This mechanism can induce apoptosis in rapidly dividing cells, making such compounds valuable in cancer therapy.
Key Mechanisms:
- DNA Alkylation : The chloroethyl group can form covalent bonds with nucleophilic sites on DNA bases, particularly guanine, leading to mutagenesis and cell death.
- Cell Cycle Arrest : By damaging DNA, these compounds can trigger cell cycle checkpoints, preventing the proliferation of damaged cells.
- Induction of Apoptosis : The resultant DNA damage often leads to programmed cell death via intrinsic pathways.
Biological Activity
Research has demonstrated that 1-[(2-Chloroethyl)sulfanyl]-2-methylpropane exhibits significant cytotoxicity against various cancer cell lines. The compound's effectiveness varies depending on the specific type of cancer and the cellular environment.
Case Studies:
- Cytotoxicity in Cancer Cell Lines : In vitro studies have shown that this compound can inhibit the growth of several cancer cell lines, including breast (MCF-7) and lung (A549) cancer cells. The IC50 values (the concentration required to inhibit cell growth by 50%) range from 10 to 30 µM depending on the cell line.
- Toxicological Studies : Animal studies have evaluated the systemic toxicity of this compound. For instance, administration in Sprague-Dawley rats indicated pulmonary toxicity at higher doses (≥10 mg/kg), characterized by increased lung weight and histopathological changes such as alveolar edema and vascular congestion .
Toxicity Profile
The toxicity profile of 1-[(2-Chloroethyl)sulfanyl]-2-methylpropane is critical for its therapeutic application. Studies indicate that while effective at inducing cytotoxicity in tumor cells, it also poses risks for normal tissues.
Summary of Toxic Effects:
| Dose (mg/kg) | Observed Effects | Species |
|---|---|---|
| 1 | Minimal toxicity | Rats |
| 3 | Mild pulmonary effects | Rats |
| ≥10 | Severe pulmonary toxicity | Rats |
| 0.3 | Gastrointestinal effects | Dogs |
| ≥3 | Severe toxicity | Dogs |
Applications in Medicine
Given its biological activity, 1-[(2-Chloroethyl)sulfanyl]-2-methylpropane has potential applications in cancer treatment protocols. However, its use must be carefully managed due to the associated toxicity profiles.
Potential Therapeutic Uses:
- Targeted Cancer Therapy : As an alkylating agent, it may be used in combination therapies aimed at enhancing the efficacy of existing chemotherapeutic agents.
- Research Tool : It serves as a model compound for studying alkylation mechanisms and developing new derivatives with improved selectivity and reduced toxicity.
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
